molecular formula C7H7NO B032015 2-Azabicyclo[4.2.0]octa-1(6),4-dien-3-one CAS No. 85728-10-5

2-Azabicyclo[4.2.0]octa-1(6),4-dien-3-one

Cat. No.: B032015
CAS No.: 85728-10-5
M. Wt: 121.14 g/mol
InChI Key: RKUCIBQEXPPLPC-UHFFFAOYSA-N
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Description

2-Azabicyclo[4.2.0]octa-1(6),4-dien-3-one is a synthetically valuable, strained bicyclic lactam that serves as a versatile building block and key intermediate in organic and medicinal chemistry. Its core structure, featuring a fused beta-lactam and a cyclohexadiene system, confers significant ring strain and unique reactivity, making it a privileged scaffold for the synthesis of complex nitrogen-containing heterocycles. Researchers primarily utilize this compound as a precursor for the development of novel pharmacophores and as a synthon in cycloaddition reactions, ring-expansion transformations, and the construction of natural product analogs. The embedded enone functionality allows for selective nucleophilic attack and further functionalization, while the bicyclic framework provides a rigid three-dimensional architecture useful in structure-activity relationship (SAR) studies. Its primary research value lies in exploring new synthetic methodologies and in the design of potential enzyme inhibitors, particularly those targeting serine proteases, due to the structural resemblance to the beta-lactam antibiotic pharmacophore. This compound is strictly for research applications in laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-azabicyclo[4.2.0]octa-1(6),4-dien-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO/c9-7-4-2-5-1-3-6(5)8-7/h2,4H,1,3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKUCIBQEXPPLPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C1C=CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60579520
Record name 2-Azabicyclo[4.2.0]octa-1(6),4-dien-3-one
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Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85728-10-5
Record name 2-Azabicyclo[4.2.0]octa-4,6(1)-dien-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85728-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Azabicyclo[4.2.0]octa-1(6),4-dien-3-one
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Mechanistic Investigations of 2 Azabicyclo 4.2.0 Octa 1 6 ,4 Dien 3 One Formation and Reactivity

Electrocyclic Rearrangement Pathways

Electrocyclic reactions, which involve the intramolecular conversion of a π-bond to a σ-bond (ring-closing) or vice versa (ring-opening), are fundamental to the synthesis of many bicyclic systems. wikipedia.org The stereochemical outcome of these reactions is dictated by the number of π-electrons involved and whether the process is initiated by heat (thermal) or light (photochemical), as described by the Woodward-Hoffmann rules. masterorganicchemistry.comyoutube.com

The formation of a 2-azabicyclo[4.2.0]octadiene skeleton has been observed as an unexpected outcome of the photochemical irradiation of 2-vinyl-1,2-dihydropyridine derivatives. publish.csiro.aupublish.csiro.au While the intended product was a 2-azabicyclo[2.2.0]hex-5-ene, the major isolated product was identified as a 2-azabicyclo[4.2.0]octa-4,7-diene. publish.csiro.au To account for this observation, a speculative but mechanistically consistent cascading electrocyclic rearrangement has been proposed. publish.csiro.auresearchgate.net

The proposed sequence is initiated by a photochemically allowed 6π-electrocyclic ring-opening of the 2-vinyl-1,2-dihydropyridine precursor. researchgate.net This step is analogous to known reactions of 1,2-dihydropyridine carbamates, which open to form 1-azahexatrienes. researchgate.net In this case, the starting material forms a corresponding 1-azaoctatetraene intermediate. publish.csiro.auresearchgate.net

Following the initial ring-opening, the mechanism involves two subsequent cyclization steps:

8π-Electrocyclization : The flexible 1-azaoctatetraene intermediate undergoes an 8π-electrocyclic ring closure to form an eight-membered azacyclooctatriene. researchgate.net

4π-Electrocyclization : This eight-membered ring is then perfectly positioned to undergo a final, thermally allowed 4π-electrocyclic ring closure, which forms the fused four-membered ring, yielding the final 2-azabicyclo[4.2.0]octa-4,7-diene product. researchgate.net

This proposed cascade highlights a sophisticated pathway where the introduction of extended unsaturation (the vinyl group) redirects the photochemical reactivity from a simple 4π cyclization to a more complex multi-step rearrangement. publish.csiro.au

The proposed mechanism for the formation of the 2-azabicyclo[4.2.0]octadiene skeleton finds strong parallels in classic hydrocarbon chemistry. researchgate.net The key 8π-electrocyclization step is analogous to the observed behavior of the all-carbon octatetraene, which is known to undergo an 8π-electrocyclic ring closure to produce cyclooctatriene. researchgate.netmasterorganicchemistry.com

The stereochemical course of electrocyclic reactions is governed by the symmetry of the highest occupied molecular orbital (HOMO) of the open-chain polyene. masterorganicchemistry.comyoutube.com The rules for thermal and photochemical reactions are summarized below.

Number of π ElectronsReaction ConditionMode of Rotation
4n (e.g., 4, 8)ThermalConrotatory
4n (e.g., 4, 8)PhotochemicalDisrotatory
4n + 2 (e.g., 6)ThermalDisrotatory
4n + 2 (e.g., 6)PhotochemicalConrotatory

Data sourced from references masterorganicchemistry.comyoutube.commasterorganicchemistry.com.

In the proposed cascade, the 8π cyclization of the 1-azaoctatetraene and the final 4π cyclization of the azacyclooctatriene intermediate are consistent with these established principles, lending credibility to the proposed mechanistic pathway. researchgate.net

Valence tautomerism is a form of tautomerism where isomers are interconverted through the continuous formation and breaking of single and double bonds, without the migration of any atoms or groups. youtube.comyoutube.com This phenomenon is particularly relevant to the relationship between monocyclic and bicyclic systems.

A classic example is the equilibrium between cyclooctatetraene (B1213319) and bicyclo[4.2.0]octa-2,4,7-triene. youtube.com Under thermal conditions, these two structures are interconvertible via an electrocyclic reaction. youtube.com This concept extends to the aza-bicyclic systems under discussion. The final 4π-electrocyclization step in the proposed cascade, converting the azacyclooctatriene into the 2-azabicyclo[4.2.0]octa-4,7-diene, can be viewed as establishing a valence tautomeric relationship between the eight-membered ring and the fused bicyclic system. researchgate.net The relative stability of each tautomer dictates the position of the equilibrium. In the case of cyclooctatetraene, it is more stable than its bicyclic isomer, but for many substituted or heteroatomic systems, the bicyclic form can be favored. youtube.com

Cycloaddition Mechanism Elucidation

Cycloaddition reactions, where two or more unsaturated molecules combine to form a cyclic adduct, represent another major pathway for synthesizing bicyclic frameworks. The mechanisms can be concerted (pericyclic) or stepwise, involving charged or radical intermediates.

Pyridinium (B92312) ylides are a class of 1,3-dipoles, which are key reactants in Huisgen 1,3-dipolar cycloadditions, typically leading to five-membered rings in a [3+2] fashion. wikipedia.orgorganic-chemistry.org These ylides are generated in situ from the deprotonation of corresponding pyridinium salts. nih.govnih.gov The reactivity and the stability of the ylide are significantly influenced by substituents on the pyridine (B92270) ring; electron-withdrawing groups enhance stability and facilitate ylide formation under milder conditions. nih.govnih.gov

While the canonical reaction of these dipoles is a [3+2] cycloaddition, they can participate in other transformations. rsc.orgacs.org The term "Huisgen 1,4-dipole" often refers to the zwitterionic intermediate formed from the reaction of a pyridine with an activated alkyne, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD). rsc.org This 1,4-dipole can then react with a suitable dipolarophile in a [4+2] cycloaddition to form a six-membered ring. rsc.org

The formation of a four-membered ring via a formal [2+2] cycloaddition involving a pyridinium ylide is less common but mechanistically plausible through non-concerted pathways. For instance, a formal [5+2] cycloaddition has been observed to compete with a [2+2] cycloaddition pathway, suggesting that multiple reaction channels can be accessible depending on the specific substrates. nih.gov

Reactivity of Substituted Pyridinium Salts in Cycloaddition
Salt Precursor No.Substituent (R1)pKaReaction ConditionsIndolizine Yield
1 H10.37MeOH, Et3N, reflux, 24h15%
2 CH310.74MeOH, Et3N, reflux, 24hTrace
3 Cl9.14MeOH, Et3N, reflux, 24h32%
4 COCH38.51MeOH, Et3N, reflux, 24h77%
5 CN7.73MeOH, Et3N, reflux, 24h81%
7 CN8.16pH 7.5 buffer, rt, 24h24%

Data adapted from reference nih.gov, illustrating the effect of electron-withdrawing groups on the pKa of the pyridinium salt and the yield of the subsequent cycloaddition product (indolizine).

While many cycloadditions are described as concerted pericyclic reactions, stepwise mechanisms involving diradical intermediates are also possible, particularly for thermal [2+2] cycloadditions which are often forbidden as concerted processes. nih.gov Recent studies have provided evidence that pyridinium ylides, especially those without stabilizing electron-withdrawing groups, can exhibit significant radical character. researchgate.netrsc.org

Electron Paramagnetic Resonance (EPR) spectroscopy has shown that some pyridinium ylides exist as a singlet ground state in equilibrium with a thermally accessible triplet diradical state. rsc.org The presence of such a triplet species opens the possibility for stepwise radical reaction mechanisms. researchgate.net

In the context of a [2+2] cycloaddition, a diradical pathway would involve:

Initial formation of a C-C bond between one terminus of the alkene and the ylide carbanion, generating a diradical intermediate.

Subsequent ring closure of this diradical to form the second C-C bond, completing the four-membered ring.

This stepwise mechanism, proceeding through a diradical intermediate, provides a viable alternative to a concerted [2πs + 2πa] cycloaddition, which has high geometric constraints. nih.gov The stability of the potential diradical intermediate, which can be influenced by substituents on both reactants, would be a key factor in determining the viability of this pathway. nih.gov

Post-Cycloaddition Rearrangements

Once the initial bicyclic framework is established, it can undergo a variety of rearrangements, leading to diverse and complex molecular architectures. These transformations can be induced by thermal energy or catalyzed by acids, often proceeding through intricate mechanistic steps.

The thermal reactivity of 2-azabicyclo[4.2.0]octa-3,7-dienes can lead to the formation of fused pyrrole (B145914) ring systems. Research has shown that the reaction between 1-azadienes and allenes in refluxing acetonitrile (B52724) can yield unique 2-azabicyclo[4.2.0]octa-3,7-dienes as the primary products. beilstein-journals.org Interestingly, this reaction also produces 1,3a,4,6a-tetrahydrocyclopenta[b]pyrroles as minor products, indicating a competing or sequential reaction pathway where the initially formed azabicyclooctadiene rearranges to a fused pyrrole structure. beilstein-journals.org

While the precise mechanism for this specific thermal rearrangement is a subject of ongoing investigation, the formation of the fused pyrrole suggests a complex cascade of bond-breaking and bond-forming events. It likely involves ring-opening of the cyclobutene (B1205218) moiety followed by an intramolecular cyclization and rearrangement to yield the thermodynamically more stable fused pyrrole system.

The construction of the related 7-azabicyclo[4.2.0]octadiene skeleton, a constitutional isomer, has been achieved through rhodium(II)-catalyzed intramolecular reactions of vinyldiazomethanes with pyrroles. acs.orgscilit.comacs.org In these reactions, the outcome is highly dependent on the substituents of the vinylcarbenoid intermediate. acs.orgacs.org The absence of certain functionalities, such as a 2-siloxy group, directs the reaction towards the formation of fused 7-azabicyclo[4.2.0]octadienes. acs.orgacs.org These metal-catalyzed approaches highlight alternative strategies for accessing the core bicyclo[4.2.0]octadiene framework, which can then be subjected to rearrangement studies.

Table 1: Influence of Vinylcarbenoid Substituents on the Formation of Fused 7-Azabicyclo[4.2.0]octadienes vs. Fused Tropanes. acs.org
Vinyldiazomethane SubstrateCatalystMajor ProductIsolated Yield (%)
Styryldiazomethane (6a, 6b)Rhodium(II) Octanoate7-Azabicyclo[4.2.0]octadienes (28, 29)Not specified, but noted as higher than for 20 and 26
(1-Siloxyvinyl)diazomethane (4)Rhodium(II) OctanoateTropane (30)63
Vinyldiazomethane from 3bRhodium(II) Octanoate7-Azabicyclo[4.2.0]octadiene (26)37 (unstable to chromatography)

Acid catalysis can induce significant skeletal rearrangements in azabicyclic systems. A pertinent example is the acid-catalyzed conversion of 7-azabicyclo[4.2.0]oct-3-ene derivatives. These compounds can undergo isomerization to form 6-azabicyclo[3.2.1]oct-2-ene structures. This rearrangement involves the protonation of the nitrogen atom or the double bond, followed by a series of bond migrations that result in a thermodynamically more stable ring system.

The principles of acid-catalyzed rearrangements can also be observed in related heterocyclic and carbocyclic systems. For instance, the intramolecular acid-catalyzed acylation of an enamine by an ethyl ester to form a six-membered ring demonstrates the power of acid to promote cyclization and isomerization. youtube.com Similarly, lactones can react with arenes in the presence of a Lewis acid like aluminum chloride to yield bicyclic ketones, such as tetralones. youtube.com These examples underscore the general mechanistic theme of generating a cationic intermediate that drives the molecular rearrangement. In the context of 2-azabicyclo[4.2.0]octa-1(6),4-dien-3-one, acid catalysis could potentially lead to isomerization of the double bonds, ring expansion, or contraction, depending on the specific substrate and reaction conditions.

Role of Catalysis in Mechanistic Control

Catalysis offers a powerful tool to control the formation and reactivity of complex molecules like this compound. By lowering activation energies and opening up new reaction pathways, catalysts can steer reactions towards desired products with high selectivity.

Visible-light photoredox catalysis has emerged as a potent strategy for the synthesis of complex nitrogen-containing heterocycles under mild conditions. beilstein-journals.orgyoutube.com This approach utilizes a photocatalyst that, upon absorption of light, can engage in single-electron transfer (SET) processes with organic substrates to generate radical intermediates. youtube.com

A relevant application is the intramolecular photoredox cyclization of alkenes with β-lactams to synthesize clavam derivatives, which feature a fused bicyclic lactam system. beilstein-journals.org In this process, an acridinium (B8443388) photocatalyst oxidizes the alkene moiety of the substrate to a radical cation. beilstein-journals.org The nucleophilic nitrogen of the β-lactam then attacks this radical cation intramolecularly, leading to cyclization. A subsequent hydrogen atom transfer (HAT) step completes the reaction. beilstein-journals.org This methodology demonstrates the feasibility of using the amide nitrogen of a lactam as a nucleophile in a photoredox-initiated radical cyclization to construct fused bicyclic systems.

The general mechanism of photoredox catalysis can proceed through either a reductive or oxidative quenching cycle. youtube.com In a reductive quenching cycle, the excited photocatalyst is reduced by a sacrificial electron donor, and the resulting highly reducing species then reduces the substrate to initiate the desired transformation. Conversely, in an oxidative quenching cycle, the excited photocatalyst is oxidized by an electron acceptor. The choice of photocatalyst and reaction conditions allows for precise control over the redox events and the subsequent bond-forming reactions.

Table 2: Photoredox-Catalyzed Intramolecular Cyclization of an Alkene with a β-Lactam. beilstein-journals.org
ParameterDetails
Reaction TypeIntramolecular nucleophilic amidation of an alkene
Key Substrate Featuresβ-lactam linked to an alkene moiety
Catalyst SystemAcridinium photocatalyst
Proposed MechanismOxidation of the alkene to a radical cation, followed by intramolecular nucleophilic attack by the β-lactam nitrogen
Product Class2-alkylated clavam derivatives (fused bicyclic lactams)

Transition metal catalysis, particularly with cobalt, provides efficient routes to the bicyclo[4.2.0]octane core structure through cycloaddition reactions. Cobalt(I)-catalyzed [6π+2π] and [4π+2π] cycloadditions are powerful methods for constructing eight-membered rings and related bicyclic systems. nih.govacs.orgresearchgate.netmdpi.com

A key insight is the valence tautomerism between 1,3,5-cyclooctatriene (B161208) and bicyclo[4.2.0]octa-2,4-diene. acs.orgresearchgate.net Cobalt(I) catalysts can engage the bicyclo[4.2.0]octa-2,4-diene tautomer in [4π+2π] cycloadditions with 1,2-dienes. researchgate.netmdpi.com This reaction, utilizing a three-component catalytic system of Co(acac)₂(dppe)/Zn/ZnI₂, affords substituted tricyclo[4.2.2.02,5]dec-7-enes in good yields. researchgate.netmdpi.com While this specific product is a tricyclic system, the reaction fundamentally demonstrates the ability of cobalt(I) to catalyze cycloadditions involving the bicyclo[4.2.0]octadiene framework.

Furthermore, cobalt(I)-catalyzed [6π+2π] cycloadditions of N-substituted azepines with alkynes and dienes have been developed to synthesize 9-azabicyclo[4.2.1]nonadiene and triene systems. nih.govmdpi.com These reactions proceed with high efficiency and provide access to complex azabicyclic structures. Although the resulting scaffold is a [4.2.1] system, the underlying principles of cobalt-catalyzed cycloaddition with nitrogen-containing seven-membered rings are highly relevant to the potential synthesis of this compound from appropriate precursors.

Table 3: Cobalt(I)-Catalyzed [4π+2π] Cycloaddition. mdpi.com
ReactantsCatalytic SystemReaction ConditionsProductYield (%)
1,3,5-Cyclooctatriene (via its bicyclo[4.2.0]octa-2,4-diene tautomer) and 1,2-dienes10 mol% Co(acac)₂(dppe), 30 mol% Zn, 20 mol% ZnI₂1,2-dichloroethane, 60 °C, 20 hSubstituted tricyclo[4.2.2.02,5]dec-7-enes74–80

Beyond cobalt, other metals like rhodium have also been extensively used. As mentioned previously, rhodium(II) catalysts are effective in synthesizing fused 7-azabicyclo[4.2.0]octadienes from vinyldiazomethanes and pyrroles, showcasing another avenue of metal-catalyzed access to this important heterocyclic core. acs.orgacs.org

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful method for determining the detailed structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, their proximity, and through-bond connectivity. For a molecule like 2-Azabicyclo[4.2.0]octa-1(6),4-dien-3-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for an unambiguous structural assignment. walisongo.ac.id

Detailed ¹H-NMR Analysis of Bicyclic Frameworks

The ¹H-NMR spectrum provides crucial information about the number of different types of protons and their neighboring environments. In bicyclic systems, the chemical shifts (δ) and coupling constants (J) are highly dependent on the rigid conformational arrangement of the molecule.

Table 1: Predicted ¹H-NMR Data for this compound based on Analogous Compounds

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H46.5 - 7.0d~9-10 (vicinal with H5)
H55.5 - 6.0dd~9-10 (vicinal with H4), ~2-3 (allylic with H7/H8)
H73.0 - 3.5m
H82.8 - 3.3m

Note: These are predicted values and would require experimental verification.

¹³C-NMR Spectroscopy for Carbon Skeleton Elucidation

¹³C-NMR spectroscopy is used to determine the number of unique carbon atoms in a molecule and provides information about their hybridization and chemical environment. libretexts.org The chemical shifts of carbon atoms are spread over a much wider range than proton shifts, often allowing for the resolution of every carbon atom in the molecule.

For this compound, the carbonyl carbon (C3) is expected to have the most downfield chemical shift, typically in the range of 160-180 ppm. The sp²-hybridized carbons of the double bonds (C1, C4, C5, C6) would resonate in the olefinic region (δ 100-150 ppm). The sp³-hybridized carbons of the four-membered ring (C7 and C8) would appear at higher field. The use of techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further aid in distinguishing between CH, CH₂, and CH₃ groups. libretexts.org

Table 2: Predicted ¹³C-NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C1140 - 150
C3160 - 170
C4120 - 130
C5110 - 120
C6130 - 140
C740 - 50
C835 - 45

Note: These are predicted values and would require experimental verification.

2D-NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are essential for establishing the complete bonding network and stereochemistry of complex molecules. science.govnih.gov

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. walisongo.ac.id For this compound, COSY would show correlations between H4 and H5, and between the protons on the C7-C8 bond of the cyclobutane (B1203170) ring.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbon atoms to which they are directly attached. walisongo.ac.id It allows for the unambiguous assignment of protonated carbons in the ¹³C-NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons that are two or three bonds away. youtube.com This is particularly powerful for identifying quaternary carbons (like C1 and C3) and for piecing together the entire molecular skeleton by observing long-range couplings. For instance, correlations between H4 and C3, or between the protons on C7/C8 and the carbons of the six-membered ring, would confirm the bicyclic structure.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. publish.csiro.au This is a critical step in identifying a new compound or confirming the structure of a synthesized molecule. For this compound, with a molecular formula of C₇H₇NO, the expected exact mass would be calculated and compared to the experimental value.

Table 3: Predicted HRMS Data for this compound

IonMolecular FormulaCalculated Exact Mass
[M+H]⁺C₇H₈NO⁺122.0600
[M+Na]⁺C₇H₇NNaO⁺144.0419

Note: These are theoretical values. Experimental verification is necessary.

Fragmentation Patterns and Structural Information from MS/MS

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting fragment ions. ncsu.edu The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of atoms. For this compound, characteristic fragmentation pathways could include the retro-[2+2] cycloaddition, leading to the opening of the four-membered ring, or the loss of small neutral molecules like CO or ethene. The analysis of these fragmentation pathways provides valuable corroborating evidence for the structure determined by NMR. lcms.cz

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. For the this compound core, the most characteristic absorption bands are associated with the β-lactam ring and the conjugated double bonds.

The defining feature of a β-lactam is the carbonyl group within the four-membered ring. This strained cyclic amide typically exhibits a strong C=O stretching vibration at a higher frequency (typically 1730–1760 cm⁻¹) compared to acyclic amides (1650–1680 cm⁻¹). This shift to higher wavenumbers is a direct consequence of the increased ring strain, which alters the hybridization and bond strength of the carbonyl group.

While a specific IR spectrum for this compound is not widely published, data from analogous structures provide valuable insights. For instance, the related compound 6-cyano-4-ethoxy-1,3-dimethoxy-7-methyl-2-azabicyclo[4.2.0]octa-2,7-diene displays a notable absorption at 1655 cm⁻¹, which is attributed to the C=N bond, alongside other stretches at 2250 cm⁻¹ (C≡N) and 2970 cm⁻¹ (C-H). acs.org For the target molecule, in addition to the β-lactam C=O stretch, one would expect to observe C=C stretching vibrations for the conjugated diene system in the 1600–1680 cm⁻¹ region and C-H stretching vibrations for the vinylic and aliphatic protons typically above and below 3000 cm⁻¹, respectively.

A representative table of expected IR absorption bands for the core structure is presented below.

Functional GroupBond VibrationExpected Absorption Range (cm⁻¹)
β-LactamC=O Stretch1730 - 1760
DieneC=C Stretch1600 - 1680
Alkene=C-H Stretch3010 - 3100
AlkaneC-H Stretch2850 - 2960
AmideC-N Stretch1380 - 1450

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the precise measurement of bond lengths, bond angles, and torsional angles, offering a detailed picture of the molecular geometry and packing in the crystal lattice.

Although a crystal structure for this compound itself is not publicly available, studies on closely related 2-azabicyclo[4.2.0]octane and octadiene derivatives have been successfully conducted. For example, the single crystal structure of a 2-azabicyclo[4.2.0]octa-3,7-diene derivative has been determined, confirming the bicyclic nature of the framework where a cyclobutene (B1205218) ring is fused to a 1,4-dihydropyridine (B1200194) ring. beilstein-journals.org

In another relevant study, the crystal structure of 2-(bicyclo[4.2.0]octa-1,3,5-trien-3-yl)-adamantan-2-ol was elucidated. mdpi.com While this molecule has an aromatic ring fused to the cyclobutane, the data for the bicyclo[4.2.0]octa-triene portion offers valuable reference points for the expected bond lengths and angles in the target molecule. The fusion of the four- and six-membered rings introduces significant strain, which influences the planarity and reactivity of the system. The four-membered ring is expected to be nearly planar, while the six-membered diene-containing ring would adopt a conformation that minimizes steric interactions.

Below is a table with representative crystallographic parameters for a related bicyclo[4.2.0]octa-1,3,5-triene system.

ParameterBond/AngleTypical Value
Bond LengthC11–C121.405(5) Å
Bond LengthC11–C161.412(5) Å
Bond LengthC14–C171.527(5) Å
Bond LengthC17–C181.579(6) Å

These values highlight the alternating single and double bond character in the six-membered ring and the elongated C-C bonds at the ring fusion, indicative of ring strain.

Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion, Circular Dichroism) for Enantiomeric Characterization (if applicable)

The this compound molecule possesses a chiral center at the bridgehead carbon atom (C6), meaning it can exist as a pair of enantiomers. Chiroptical techniques, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are essential for distinguishing between these non-superimposable mirror images. These methods measure the differential interaction of chiral molecules with left- and right-circularly polarized light. wikipedia.org

CD spectroscopy, in particular, is a powerful tool for investigating the stereochemistry of bicyclic β-lactams. The electronic transitions of the amide chromophore within the β-lactam ring are sensitive to the surrounding chiral environment, giving rise to characteristic CD signals. For many bicyclic systems, empirical rules, such as the helicity rule, have been developed to correlate the sign of the Cotton effect in the CD spectrum to the absolute configuration of the molecule.

A study on ring-expanded bicyclic β-lactams investigated the relationship between their structure and chiroptical properties using a combination of experimental CD spectroscopy and theoretical Time-Dependent Density Functional Theory (TD-DFT) calculations. nih.gov The research focused on the electronic transitions in the 215-240 nm range. nih.gov It was found that for some expanded ring systems, the established helicity rule, which works well for non-planar amide chromophores, did not apply due to the planarity of the amide group in these specific analogs. nih.gov

This finding underscores the importance of a combined experimental and theoretical approach for the reliable assignment of absolute configuration in novel bicyclic β-lactam systems like this compound. The CD spectrum is expected to be dominated by the n→π* and π→π* transitions of the conjugated enone and lactam chromophores. The signs and magnitudes of the observed Cotton effects would be highly dependent on the spatial arrangement of these chromophores and the resulting molecular chirality.

A hypothetical table illustrating the type of data obtained from a chiroptical analysis is shown below.

TechniqueTransitionWavelength (nm)Molar Ellipticity (deg·cm²·dmol⁻¹)
Circular Dichroismn→π* (Lactam)~220[θ]₁
Circular Dichroismπ→π* (Diene)~240-260[θ]₂

The specific values and signs of [θ] would be critical for determining the enantiomeric purity and absolute configuration of a given sample of this compound.

Applications and Synthetic Utility of the 2 Azabicyclo 4.2.0 Octane Scaffold

Role as Building Blocks in Complex Organic Synthesis

The inherent ring strain and stereochemical complexity of the 2-azabicyclo[4.2.0]octane core make it a valuable starting point for the synthesis of more elaborate molecular architectures.

The 2-azabicyclo[4.2.0]octane scaffold is a key intermediate in the synthesis of a variety of other nitrogen-containing heterocycles. rsc.org For instance, derivatives of this scaffold can be transformed into piperidines. rsc.org Specifically, the cyclobutane (B1203170) ring of 8-cyano-2-azabicyclo[4.2.0]octane can be opened under acidic conditions to yield a piperidine-2-ol derivative. rsc.org This transformation highlights the utility of the 2-azabicyclo[4.2.0]octane system as a masked piperidine (B6355638), allowing for the introduction of functionality that might be difficult to achieve directly on a piperidine ring.

Furthermore, the 2-azabicyclo[4.2.0]octane skeleton is related to the core structure of some β-lactam antibiotics. For example, 5-thia-1-azabicyclo[4.2.0]octane is the core of cephalosporin (B10832234) antibiotics. While not a direct precursor, the synthetic strategies developed for 2-azabicyclo[4.2.0]octanes can be relevant to the synthesis of these important pharmaceutical agents. The exploration of such bicyclic systems contributes to the broader field of heterocyclic chemistry, providing pathways to novel compounds with potential applications in medicinal chemistry and materials science. rsc.orgwhiterose.ac.uk

The 2-azabicyclo[4.2.0]octane framework is intrinsically a strained polycyclic system, and its synthesis often involves [2+2] cycloaddition reactions. google.comd-nb.info These reactions, particularly photochemical and metal-catalyzed variants, allow for the construction of the characteristic fused cyclobutane and piperidine rings. rsc.orggoogle.com The ability to generate this strained architecture provides a platform for further chemical transformations.

For example, visible light-promoted intermolecular [2+2] cycloaddition reactions between 1,4-dihydropyridines and alkenes have been developed to construct polysubstituted 2-azabicyclo[4.2.0]octane compounds with high efficiency and stereoselectivity. google.com This method provides access to a range of structurally diverse and strained molecules that can be used as intermediates in the synthesis of more complex polycyclic systems. The strain within the bicyclo[4.2.0]octane system can be harnessed as a driving force for subsequent ring-opening or rearrangement reactions, leading to the formation of unique and challenging molecular scaffolds. acs.org

Development of Novel Synthetic Methodologies

The pursuit of efficient routes to the 2-azabicyclo[4.2.0]octane scaffold has spurred the development of new synthetic methods, particularly in the realm of C-C bond formation and the creation of polysubstituted compounds.

The synthesis of the 2-azabicyclo[4.2.0]octane core itself is a testament to the power of C-C bond-forming reactions. illinois.edu The key [2+2] cycloaddition step involves the formation of two new carbon-carbon bonds to create the cyclobutane ring. rsc.org Methodologies such as the photochemical addition of acrylonitrile (B1666552) to 1,4-dihydropyridines exemplify this, directly leading to the formation of the bicyclic system. rsc.org

Furthermore, the 2-azabicyclo[4.2.0]octane scaffold can serve as a template for further C-C bond-forming reactions. The functional groups present on the scaffold can be manipulated to introduce new carbon-based substituents. For instance, cobalt-catalyzed [6π+2π] cycloaddition of N-substituted azepines to alkynes has been used to synthesize new functionally substituted 9-azabicyclo[4.2.1]nona-2,4,7-trienes, showcasing how bicyclic systems can be templates for further complexity. nih.gov

Synthetic methods targeting the 2-azabicyclo[4.2.0]octane scaffold have been designed to allow for the incorporation of a wide variety of substituents. The use of diverse 1,4-dihydropyridines and alkenes in visible light-promoted [2+2] cycloaddition reactions leads to a broad range of polysubstituted 2-azabicyclo[4.2.0]octane products. google.com This approach offers a high degree of flexibility in terms of the functional groups that can be introduced onto the bicyclic framework.

The stereoselectivity of these reactions is also a crucial aspect, enabling the synthesis of specific stereoisomers of polysubstituted 2-azabicyclo[4.2.0]octanes. rsc.org For example, the photochemical addition of acrylonitrile to a chiral 1,4-dihydropyridine (B1200194) has been shown to produce enantiomerically enriched 2-azabicyclo[4.2.0]octane derivatives. rsc.org This ability to control both the substitution pattern and the stereochemistry is essential for creating a diverse library of compounds for various chemical and biological investigations.

General Relevance in Scaffold Design for Chemical Biology and Material Science Research

The 2-azabicyclo[4.2.0]octane scaffold holds significant potential in the design of novel molecular frameworks for chemical biology and material science research. whiterose.ac.uk Its rigid, three-dimensional structure makes it an attractive scaffold for presenting functional groups in a well-defined spatial orientation. rsc.orgmdpi.com This conformational rigidity is a desirable feature in the design of molecules that can interact with biological targets or self-assemble into ordered materials.

In chemical biology, the 2-azabicyclo[4.2.0]octane core can be considered a "sp3-rich" scaffold, a characteristic that is increasingly sought after in drug discovery to access new chemical space beyond traditional flat, aromatic structures. researchgate.net The development of synthetic routes to a variety of substituted 2-azabicyclo[4.2.0]octanes provides a toolkit for medicinal chemists to explore structure-activity relationships. rsc.org

In material science, the defined geometry of the 2-azabicyclo[4.2.0]octane scaffold can be exploited to create novel polymers or crystalline materials with specific properties. The ability to introduce various functional groups onto the scaffold allows for the tuning of properties such as solubility, thermal stability, and electronic characteristics. nih.gov The synthetic methodologies developed for this scaffold contribute to the broader field of scaffold design, providing chemists with new tools to create functional molecules for a wide range of applications. rsc.orgmdpi.comresearchgate.net

Future Research Directions and Outlook

Exploration of New Synthetic Pathways and Catalytic Systems

Current synthetic routes to 2-azabicyclo[4.2.0]octa-1(6),4-dien-3-one, while foundational, offer considerable scope for improvement in terms of efficiency, atom economy, and stereochemical control. A primary focus of future research will be the development of novel catalytic systems. While gold and platinum catalysts have shown utility, the exploration of more sustainable and earth-abundant metals such as iron, copper, and nickel is a logical and necessary progression. Such investigations could lead to more cost-effective and environmentally benign syntheses.

A significant leap forward would be the development of asymmetric catalytic systems. The ability to control the stereochemistry during the formation of the bicyclic core would be a game-changer, enabling the synthesis of enantiomerically pure derivatives. This is of paramount importance for applications in medicinal chemistry and materials science, where specific stereoisomers often exhibit desired biological activity or physical properties.

Investigation of Undiscovered Reactivity Modes and Transformations

The unique structural and electronic attributes of this compound suggest a rich and largely untapped landscape of chemical reactivity. The strained bridgehead double bond is a key feature that warrants deeper investigation. Its participation in a wider range of pericyclic reactions, including cycloadditions with novel partners, could provide rapid access to complex polycyclic systems. Furthermore, exploring novel ring-opening and ring-rearrangement reactions could unveil pathways to diverse and valuable molecular scaffolds that are otherwise difficult to access.

The electrophilic β-position of the enamide system has been a focal point for conjugate addition reactions. Future work should aim to expand the scope of nucleophiles that can be employed and, crucially, to develop catalytic and enantioselective variants of these additions. This would allow for the introduction of a wide array of functional groups with precise stereocontrol.

Advanced Computational Modeling for Predictive Synthesis and Mechanism Discovery

The integration of advanced computational modeling will be a powerful tool in guiding the exploration of this compound's chemistry. Techniques such as Density Functional Theory (DFT) can provide profound insights into the molecule's electronic structure, stability, and reactivity. These computational methods can be used to predict the outcomes of potential reactions, rationalize experimental observations, and elucidate complex reaction mechanisms at a level of detail that is often inaccessible through experimentation alone.

Specifically, computational screening of new catalysts could significantly accelerate the discovery of more efficient synthetic routes by identifying promising candidates before they are synthesized and tested in the lab. This synergy between theoretical predictions and experimental validation will be crucial for a more rapid and rational development of this field.

Potential for Derivatization and Functionalization of the Core Skeleton

The this compound core represents a versatile scaffold that can be readily modified to generate a diverse library of new compounds. Future efforts will likely concentrate on the systematic derivatization of this framework to probe for novel functions and applications. The lactam nitrogen provides a convenient handle for the introduction of a wide range of substituents, which can in turn modulate the steric and electronic properties of the entire molecule.

Q & A

What are the primary synthetic routes for 2-azabicyclo[4.2.0]octa-1(6),4-dien-3-one, and what experimental conditions are critical for optimizing yield?

Classification: Basic
Answer:
The synthesis of this bicyclic compound is challenging due to its strained structure. A validated approach involves photochemical or thermal cycloaddition reactions. For example, Acheson and Wright (1971) demonstrated the use of 1,4-dihydropyridine derivatives reacting with electron-deficient alkynes (e.g., dimethyl acetylenedicarboxylate) under controlled thermal conditions to form the bicyclic core . Key parameters include:

  • Temperature control (80–120°C) to prevent side reactions.
  • Solvent selection (e.g., toluene or DMF) to stabilize intermediates.
  • Catalyst-free conditions to avoid unwanted byproducts.
    Yield optimization requires purification via column chromatography and characterization by 1H^1H-NMR to confirm regioselectivity.

How can researchers functionalize the this compound scaffold to explore structure-activity relationships (SAR)?

Classification: Advanced
Answer:
Functionalization strategies focus on modifying the ketone and unsaturated positions:

  • Reduction : Use NaBH4_4 or LiAlH4_4 to reduce the ketone to an alcohol, enabling subsequent alkylation or acylation .
  • Oxidation : Controlled oxidation with mCPBA or ozone can generate epoxide or lactam derivatives, useful for probing biological activity .
  • Cross-coupling : Suzuki-Miyaura coupling at the bicyclic system’s unsaturated bonds introduces aryl/heteroaryl groups, requiring Pd catalysts and inert atmospheres .
    Validate products via HPLC-MS and compare stability using thermal gravimetric analysis (TGA).

How should researchers address contradictions in spectral data when characterizing derivatives of this compound?

Classification: Advanced
Answer:
Contradictions often arise from tautomerism or stereochemical ambiguity. To resolve this:

  • Perform 2D NMR (COSY, HSQC, HMBC) to assign proton-carbon correlations and confirm connectivity .
  • Use X-ray crystallography to unambiguously determine stereochemistry and ring conformation .
  • Cross-validate with computational methods (DFT calculations) to predict 1H^1H-NMR shifts and compare with experimental data .

What safety protocols are essential for handling this compound and its derivatives?

Classification: Basic
Answer:
While specific toxicity data for this compound is limited, structurally related azabicyclic compounds (e.g., trimethyl derivatives) exhibit acute oral toxicity (Category 4) and skin irritation (Category 2) . Recommended precautions:

  • Use PPE (gloves, goggles, lab coats) in a fume hood.
  • Avoid inhalation; monitor for respiratory irritation (H335).
  • Store under nitrogen at –20°C to prevent degradation.

How does the stability of this compound vary under different pH and temperature conditions?

Classification: Advanced
Answer:
Stability studies should assess:

  • Acidic/alkaline conditions : Hydrolyze the lactam ring at pH < 3 or > 10, monitored via UV-Vis spectroscopy at 240–280 nm .
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition thresholds (>150°C).
  • Light sensitivity : Store in amber vials, as UV exposure may induce [4+2] cycloreversion, regenerating dihydropyridine precursors .

What methodologies are effective for evaluating the biological activity of derivatives?

Classification: Advanced
Answer:

  • Enzyme inhibition assays : Screen against target enzymes (e.g., proteases) using fluorescence-based substrates and IC50_{50} determination .
  • Cellular uptake studies : Employ radiolabeled derivatives (e.g., 14C^{14}C-tagged) to quantify permeability in Caco-2 cell monolayers .
  • In vivo models : Prioritize derivatives with low cytotoxicity (MTT assay) for pharmacokinetic profiling in rodent models .

How can stereochemical control be achieved during the synthesis of chiral derivatives?

Classification: Advanced
Answer:

  • Chiral auxiliaries : Introduce enantiopure substituents (e.g., (1S,4R)-configured amines) to direct ring closure stereoselectivity .
  • Asymmetric catalysis : Use Ru or Ir complexes for hydrogenation of prochiral intermediates, achieving >98% ee .
  • Dynamic resolution : Exploit ring strain to favor one enantiomer under kinetic conditions .

What analytical techniques are most reliable for confirming the purity and identity of this compound?

Classification: Basic
Answer:

  • HPLC : Use a C18 column with acetonitrile/water (70:30) and UV detection at 254 nm .
  • High-resolution MS : Confirm molecular ions ([M+H]+^+) with <2 ppm error .
  • IR spectroscopy : Identify lactam C=O stretches (~1680–1720 cm1^{-1}) and unsaturated bonds (~1600 cm1^{-1}) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.